![molecular formula C9H13ClFN B1450363 1-(2-Fluorophenyl)propan-1-amine hydrochloride CAS No. 1955554-65-0](/img/structure/B1450363.png)
1-(2-Fluorophenyl)propan-1-amine hydrochloride
Overview
Description
1-(2-Fluorophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13ClFN and its molecular weight is 189.66 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H13ClF and is characterized by the presence of a fluorophenyl group attached to a propan-1-amine backbone. The presence of fluorine is known to enhance the pharmacological properties of compounds by altering their electronic characteristics and lipophilicity, which can influence their interaction with biological targets.
Biological Activities
Neurotransmitter Modulation : Research indicates that this compound may modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine. This modulation is significant for potential applications in treating mood disorders and other neurological conditions.
Antidepressant Properties : Similar compounds have shown efficacy in treating depression by affecting monoamine levels in the brain. The potential antidepressant effects of this compound suggest it could be developed as a therapeutic agent for depression.
Analgesic Effects : Preliminary studies indicate that compounds with similar structures exhibit analgesic properties. This suggests that this compound may also be a candidate for pain management therapies.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of neurotransmitter reuptake, particularly serotonin and dopamine. This action results in increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially improving mood and pain perception.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
(S)-1-(2-Methylphenyl)propan-1-amine | Methyl group on phenyl ring | Increased lipophilicity; potential for better CNS penetration |
(S)-1-(4-Fluorophenyl)propan-1-amine | Fluorine at para position | Different receptor interaction profiles |
(S)-1-(2-Chlorophenyl)propan-1-amine | Chlorine instead of fluorine | Variations in biological activity due to halogen effects |
The presence of fluorine in this compound may enhance its selectivity and potency compared to other compounds lacking this substitution.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Neurotransmitter Interaction : A study demonstrated that related phenylpropylamines could inhibit dopamine transporter activity, suggesting a similar potential for this compound in modulating dopaminergic pathways .
- Antidepressant Efficacy : In preclinical models, compounds with structural similarities exhibited significant antidepressant-like effects, indicating that this compound may also possess such properties .
Synthesis Methods
Various methods for synthesizing this compound have been reported, emphasizing its versatility while ensuring enantiomeric purity. Common synthetic routes include:
- Chiral Resolution Techniques : Utilizing chiral catalysts or reagents to achieve high enantiomeric excess.
- Substitution Reactions : Employing nucleophilic substitution methods to introduce the fluorophenyl group onto the propanamine backbone.
These synthetic approaches are crucial for producing this compound for further biological evaluation .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
1-(2-Fluorophenyl)propan-1-amine hydrochloride is primarily studied for its ability to modulate neurotransmitter systems, particularly dopamine and norepinephrine pathways. This modulation is crucial for developing treatments for neurological disorders such as depression and anxiety.
- Antidepressant Properties : The compound's structural characteristics suggest it may exhibit antidepressant effects by influencing monoamine levels in the brain. In vitro studies have shown that it can modulate serotonin receptor activity, indicating potential use in antidepressant therapies .
- Analgesic Effects : Its structural similarities to known analgesics imply possible pain-relieving properties, making it a candidate for new pain management therapies .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as an essential building block for synthesizing more complex organic molecules. Its unique fluorinated structure allows for various chemical reactions:
- Common Reactions :
- Oxidation : Can form imines or nitriles using reagents like potassium permanganate.
- Substitution : The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution .
Biological Studies
Mechanism of Action
The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity for specific targets, leading to desired biological effects.
- Neurotransmitter Modulation : Research indicates that this compound modulates neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways. This modulation is essential for understanding its potential applications in treating neurological disorders such as depression and anxiety .
Industrial Applications
This compound is also utilized in producing specialty chemicals and agrochemicals. Its unique properties make it suitable for various industrial processes, including:
- Production of Specialty Chemicals : It serves as an intermediate in synthesizing agrochemicals and other industrial products .
Case Studies
Several case studies have evaluated the efficacy and applications of this compound:
- Neurotransmitter Interaction : In vitro studies demonstrated that the compound modulates the activity of serotonin receptors, suggesting potential use in antidepressant therapies .
- Comparative Analysis : A study comparing various fluorinated amines found that 1-(2-Fluorophenyl)propan-1-amine exhibited superior binding affinity to certain receptors compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-(2-fluorophenyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIJOOJNOZEOGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.